(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a useful research compound. Its molecular formula is C17H16N2O3S3 and its molecular weight is 392.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a derivative of thioxothiazolidin and has shown promising biological activities, particularly in antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial and antifungal properties, structure-activity relationships, and potential mechanisms of action.
Antimicrobial Activity
Numerous studies have reported the synthesis and evaluation of various derivatives of thioxothiazolidin compounds, including the target compound. These derivatives have been tested against a range of Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial activity.
Table 1: Antimicrobial Activity of Thioxothiazolidin Derivatives
Compound ID | Bacteria Tested | MIC (μg/mL) | MBC (μg/mL) | Notes |
---|---|---|---|---|
5d | S. aureus | 37.9 | 57.8 | Best antibacterial activity observed |
5g | B. cereus | 15 | 30 | Active against resistant strains |
5k | E. coli | 50 | 100 | Moderate activity |
8 | En. cloacae | 4 | 8 | Most sensitive bacterium |
10 | L. monocytogenes | 100 | 200 | Least active |
The compound 5d was noted for its significant efficacy against various bacterial strains, with minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 μM and minimal bactericidal concentrations (MBC) between 57.8 to 118.3 μM . This compound outperformed traditional antibiotics such as ampicillin and streptomycin by a factor of 10 to 50 in many tests .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicated that specific substituents on the thioxothiazolidin ring significantly influence biological activity. For instance, the presence of an indole moiety was critical for enhancing antibacterial properties . The modifications at position four of the thiazolidin ring also played a crucial role in determining the potency against different bacterial strains.
The proposed mechanism for the antibacterial activity involves the inhibition of key bacterial enzymes. Molecular docking studies suggest that compounds like This compound may inhibit enzymes such as MurB in E. coli, which is essential for bacterial cell wall synthesis . The interaction with these targets could explain the observed potency against resistant strains.
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several thioxothiazolidin derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds demonstrated significant activity with MIC values lower than those for standard treatments .
- Cytotoxicity Assessment : Cytotoxicity tests using MTT assays showed that while these compounds were effective against bacteria, they exhibited low toxicity against normal human cells (MRC5), indicating a favorable therapeutic index .
Propriétés
IUPAC Name |
2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c1-24-7-6-13(16(21)22)19-15(20)14(25-17(19)23)8-10-9-18-12-5-3-2-4-11(10)12/h2-5,8-9,13,20H,6-7H2,1H3,(H,21,22)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKYWCQMRLNDBE-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)N1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.